molecular formula C23H25N3O4S B11370093 Ethyl 2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11370093
M. Wt: 439.5 g/mol
InChI Key: MKAHNAFFUGYFCU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzothiophene core, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonylated benzothiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The benzothiophene core may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of an oxadiazole ring and a benzothiophene core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H25N3O4S/c1-2-29-23(28)20-16-11-6-7-12-17(16)31-22(20)24-18(27)13-8-14-19-25-21(26-30-19)15-9-4-3-5-10-15/h3-5,9-10H,2,6-8,11-14H2,1H3,(H,24,27)

InChI Key

MKAHNAFFUGYFCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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